Cas no 325802-79-7 (N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide)

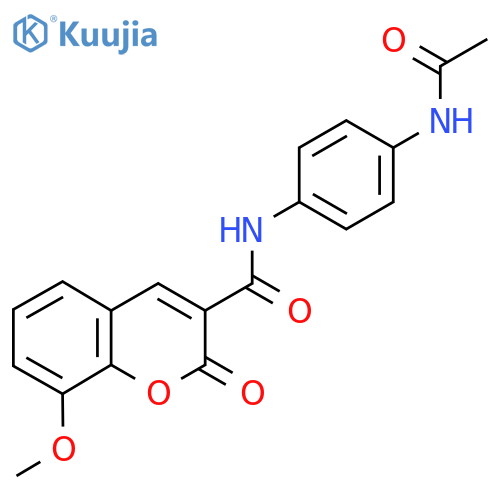

325802-79-7 structure

商品名:N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Oprea1_869155

- N-[4-(acetylamino)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- 325802-79-7

- SR-01000461454

- CCG-310278

- EU-0074873

- F0777-1942

- AKOS001649212

- NCGC00283497-01

- Oprea1_057944

- SR-01000461454-1

- AB00141928-02

- N-(4-acetamidophenyl)-8-methoxy-2-oxochromene-3-carboxamide

-

- インチ: 1S/C19H16N2O5/c1-11(22)20-13-6-8-14(9-7-13)21-18(23)15-10-12-4-3-5-16(25-2)17(12)26-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23)

- InChIKey: MQUKDRDMARUQQF-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(NC2C=CC(=CC=2)NC(C)=O)=O)=CC2C=CC=C(C1=2)OC)=O

計算された属性

- せいみつぶんしりょう: 352.10592162g/mol

- どういたいしつりょう: 352.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 93.7Ų

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0777-1942-15mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-3mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-75mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-40mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-2μmol |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-30mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-1mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-2mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-5mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0777-1942-25mg |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide |

325802-79-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

325802-79-7 (N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) 関連製品

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量